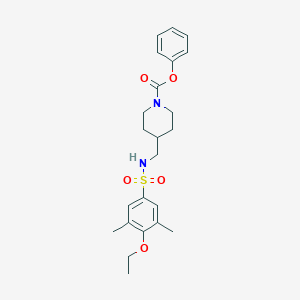

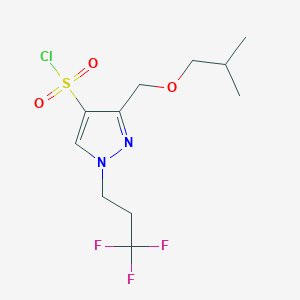

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate" is a structurally complex molecule that is likely to be involved in various biological activities due to the presence of a piperidine ring and a sulfonamide group. Piperidine derivatives are known for their wide range of biological activities, including acting as receptor antagonists and enzyme inhibitors . The sulfonamide group is a common feature in many drug molecules and can contribute to the compound's bioavailability and selectivity .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from simple piperidine or its esters. For example, the synthesis of sulfonamide derivatives can be achieved by reacting piperidine with sulfonyl chlorides under controlled conditions . The introduction of various substituents on the piperidine ring or the phenyl ring attached to the sulfonamide group can significantly alter the compound's biological activity and pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of substituents like ethoxy, methyl, and carboxylate groups can influence the molecule's conformation and, consequently, its binding affinity to receptors or enzymes . The steric and electronic effects of these groups can also affect the molecule's ability to penetrate the blood-brain barrier or its metabolic stability .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, depending on the functional groups present in the molecule . These reactions can be exploited to synthesize a wide array of compounds with diverse biological activities. For instance, the introduction of a carboxamido group can lead to the formation of opioid receptor antagonists , while the incorporation of a triazine moiety can yield inhibitors of soluble epoxide hydrolase .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the molecule . These properties are important for the compound's formulation and delivery as a potential therapeutic agent. For example, the bioavailability of a compound can be improved by modifying its susceptibility to metabolic enzymes, as seen with certain sulfonamide derivatives .

科学的研究の応用

Beta(3) Adrenergic Receptor Agonism

A study by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, which showed potent full agonism at the beta(3) receptor, suggesting potential applications in treating conditions like obesity and diabetes through receptor activation mechanisms. The modification of compounds to include a free carboxylic acid enhanced selectivity for the beta(3) receptor over beta(1) and beta(2) receptors, indicating a precise targeting capability in therapeutic applications Hu et al., 2001.

Metabolic Pathway Elucidation

In the context of metabolic studies, Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, identifying the key cytochrome P450 enzymes involved. This research provides insight into the metabolic breakdown and potential interactions of compounds structurally related to Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate, highlighting its metabolism to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, among others Hvenegaard et al., 2012.

Chemical Synthesis and Reactivity

Um et al. (2009) provided a kinetic study on the aminolysis of X-substituted phenyl diphenylphosphinates, exploring the effects of amine nature on reactivity and transition-state structure. Such studies are crucial for understanding the chemical reactivity of related sulfonamide compounds, offering insights into their potential synthetic applications and modifications for research and therapeutic use Um et al., 2009.

Enzymatic Reaction Inhibition

Khalid et al. (2014) synthesized and evaluated a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research suggests potential applications of Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate derivatives in treating diseases such as Alzheimer's by inhibiting enzymes linked to the disease's progression Khalid et al., 2014.

将来の方向性

特性

IUPAC Name |

phenyl 4-[[(4-ethoxy-3,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-4-29-22-17(2)14-21(15-18(22)3)31(27,28)24-16-19-10-12-25(13-11-19)23(26)30-20-8-6-5-7-9-20/h5-9,14-15,19,24H,4,10-13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKLCHWWAYVOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)